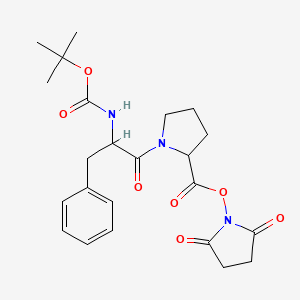

Boc-D-Phe-Pro-OSu

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]pyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O7/c1-23(2,3)32-22(31)24-16(14-15-8-5-4-6-9-15)20(29)25-13-7-10-17(25)21(30)33-26-18(27)11-12-19(26)28/h4-6,8-9,16-17H,7,10-14H2,1-3H3,(H,24,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEXUHNFAAVSFKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)ON3C(=O)CCC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148980-30-7 | |

| Record name | Boc-D-Phe-Pro-OSu | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to Boc-D-Phe-Pro-OSu in Biochemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Boc-D-Phe-Pro-OSu, a specialized chemical reagent utilized in the field of peptide synthesis. The document details its chemical properties, applications in biochemistry and drug development, and provides detailed experimental protocols for its use.

Introduction to this compound

This compound, with the full chemical name (2,5-dioxopyrrolidin-1-yl) 1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]pyrrolidine-2-carboxylate, is a dipeptide building block used in solid-phase peptide synthesis (SPPS). It consists of a D-phenylalanine residue and a D-proline residue. The N-terminus is protected by a tert-butyloxycarbonyl (Boc) group, and the C-terminus is activated as an N-hydroxysuccinimide (OSu) ester. This pre-activated form allows for the efficient incorporation of the D-Phe-Pro dipeptide unit into a growing peptide chain.

The inclusion of D-amino acids, such as D-phenylalanine and D-proline, into peptide sequences is a key strategy in drug design to enhance metabolic stability by reducing susceptibility to proteolytic degradation. The D-Phe-Pro motif, in particular, has been associated with peptides exhibiting antimicrobial and cell-penetrating properties.

Chemical and Physical Properties

A summary of the key quantitative data for this compound and its constituent components is presented below. This data is essential for reaction calculations and for understanding the reagent's characteristics.

| Property | This compound | Boc-D-Phe-OSu | Boc-D-Pro-OSu |

| CAS Number | Not available | 3674-18-8 | 102185-34-2 |

| Molecular Formula | C₂₃H₂₉N₃O₇ | C₁₈H₂₂N₂O₆ | C₁₄H₂₀N₂O₆ |

| Molecular Weight | 459.50 g/mol | 362.38 g/mol | 312.31 g/mol |

| Appearance | White to off-white solid | White to off-white solid | White to off-white solid |

| Purity (typical) | ≥95% (HPLC) | ≥98% (HPLC) | ≥98% (HPLC) |

| Solubility | Soluble in DMF, NMP, DCM | Soluble in Dioxane, DCM | Soluble in organic solvents |

| Storage | -20°C, under inert gas | -20°C | -20°C |

Applications in Biochemistry and Drug Development

The primary application of this compound is in the synthesis of modified peptides. The incorporation of the D-Phe-Pro moiety can confer desirable pharmacokinetic properties to therapeutic peptide candidates.

-

Enhanced Proteolytic Stability: Peptides containing D-amino acids are more resistant to degradation by proteases, leading to a longer in vivo half-life.

-

Antimicrobial Peptides (AMPs): The D-Phe-Pro motif has been identified in peptides with antimicrobial activity. These peptides often act by disrupting the bacterial cell membrane.

-

Cell-Penetrating Peptides (CPPs): The inclusion of D-amino acids and specific sequences like D-Pro-L-Pro can facilitate the cellular uptake of peptides, making them valuable vectors for intracellular drug delivery.[1] Peptides containing D-amino acids have shown enhanced cellular uptake compared to their L-counterparts.

Experimental Protocols

The following sections provide detailed methodologies for the use of Boc-protected and OSu-activated amino acids and dipeptides in Boc-based solid-phase peptide synthesis (SPPS).

General Workflow for Boc-SPPS

The diagram below illustrates the general workflow for solid-phase peptide synthesis using the Boc protection strategy.

Protocol for Coupling of this compound

This protocol outlines the steps for coupling the activated dipeptide onto a resin-bound peptide chain with a free N-terminal amine.

Materials:

-

Peptide-resin with a free amine group

-

This compound

-

N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

-

Dichloromethane (DCM)

-

Diisopropylethylamine (DIEA)

-

Trifluoroacetic acid (TFA)

-

SPPS reaction vessel

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF or DCM for 30-60 minutes.

-

Boc Deprotection:

-

Treat the resin with a solution of 25-50% TFA in DCM for 2 minutes.

-

Drain the solution.

-

Treat the resin again with 25-50% TFA in DCM for 20-30 minutes.

-

Wash the resin thoroughly with DCM (3-5 times) and then with DMF (3-5 times).

-

-

Neutralization:

-

Treat the resin with a solution of 5-10% DIEA in DMF for 5-10 minutes.

-

Wash the resin with DMF (3-5 times).

-

Perform a Kaiser test to confirm the presence of a free amine.

-

-

Coupling Reaction:

-

Dissolve this compound (1.5 to 3 equivalents relative to the resin loading) in a minimal amount of DMF.

-

Add the solution to the neutralized peptide-resin.

-

Allow the reaction to proceed for 2-12 hours at room temperature with gentle agitation. The reaction can be monitored for completion using a Kaiser test (the test should be negative, indicating the absence of free amines).

-

-

Washing:

-

After the coupling is complete, drain the reaction solution.

-

Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove any unreacted reagents and byproducts.

-

-

Cycle Repetition or Final Cleavage:

-

If the synthesis is to continue, proceed to the next deprotection step (Step 2).

-

If the peptide sequence is complete, proceed to the final cleavage and deprotection of side-chains.

-

Signaling Pathway Involvement

Peptides containing D-Phe-Pro motifs, particularly those designed as cell-penetrating peptides (CPPs), can be utilized to deliver therapeutic cargo into cells. The internalization of many CPPs occurs via endocytosis. The diagram below illustrates a simplified model of CPP-mediated cargo delivery via the endocytic pathway.

In this pathway, the CPP, containing the D-Phe-Pro motif, facilitates the binding of its cargo to the cell surface. The complex is then internalized into endosomes. For the cargo to be effective, it must escape the endosome before it fuses with the lysosome, where it would be degraded. The design of the CPP, including the stereochemistry of its amino acids, can influence the efficiency of this endosomal escape.

Conclusion

This compound is a valuable reagent for the synthesis of modified peptides with enhanced stability and potentially novel biological activities. Its use in the context of Boc-SPPS allows for the straightforward incorporation of a key dipeptide motif associated with antimicrobial and cell-penetrating properties. The protocols and data provided in this guide are intended to support researchers in the effective application of this and similar reagents in their drug discovery and development efforts.

References

Technical Guide: Boc-D-Phe-Pro-OSu - A Versatile Moiety for Peptide Synthesis and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-D-Phe-Pro-OSu, or tert-butyloxycarbonyl-D-phenylalanyl-L-proline N-hydroxysuccinimide ester, is an activated dipeptide derivative designed for efficient amide bond formation in peptide synthesis. The incorporation of the D-phenylalanine residue enhances metabolic stability by providing resistance to enzymatic degradation. The unique conformational constraints imposed by the proline residue make the D-Phe-Pro motif a significant structural element in medicinal chemistry. This guide provides a comprehensive overview of the chemical properties, structure, and synthetic methodology for this compound, alongside its applications in drug development.

Chemical Properties and Structure

The chemical identity of this compound is defined by its constituent parts: the Boc-protected D-phenylalanine, the cyclic secondary amino acid L-proline, and the N-hydroxysuccinimide (NHS) ester. The NHS ester is an excellent leaving group, rendering the carboxyl group highly susceptible to nucleophilic attack by primary amines, which is the fundamental reaction in peptide coupling.[1]

Table 1: Physicochemical Properties of this compound and its Precursors

| Property | Boc-D-Phe-OH | L-Proline | N-Hydroxysuccinimide | This compound (Predicted) |

| CAS Number | 18942-49-9 | 147-85-3 | 6066-82-6 | Not Available |

| Molecular Formula | C₁₄H₁₉NO₄ | C₅H₉NO₂ | C₄H₅NO₃ | C₂₃H₂₉N₃O₇ |

| Molecular Weight | 265.31 g/mol | 115.13 g/mol | 115.09 g/mol | 459.50 g/mol |

| Appearance | White to off-white powder | White crystalline solid | White crystalline solid | White to off-white solid |

| Solubility | Soluble in organic solvents (e.g., DCM, DMF) | Soluble in water | Soluble in water, DMF, Acetone | Soluble in organic solvents (e.g., DCM, DMF, THF) |

| Melting Point | ~84-86 °C | ~228-233 °C (decomposes) | ~96-99 °C | Not Available |

Synthesis of this compound

The synthesis of this compound is a two-step process: first, the coupling of Boc-D-Phe-OH with L-proline to form the dipeptide Boc-D-Phe-Pro-OH, followed by the activation of the C-terminal carboxylic acid with N-hydroxysuccinimide.

Experimental Protocols

Step 1: Synthesis of Boc-D-Phe-Pro-OH (Dipeptide Formation)

This procedure outlines a standard solution-phase peptide coupling method.

-

Materials and Reagents:

-

Boc-D-Phe-OH

-

L-Proline

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[1]

-

N-Hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt) (as a racemization suppressant)[1]

-

Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

1 M aqueous hydrochloric acid

-

Brine (saturated aqueous sodium chloride)

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

Dissolve L-proline (1.1 equivalents) and DIPEA (2.5 equivalents) in a mixture of DCM and a minimal amount of DMF to achieve dissolution.

-

In a separate flask, dissolve Boc-D-Phe-OH (1.0 equivalent), EDC (1.2 equivalents), and NHS (1.2 equivalents) in anhydrous DCM.[]

-

Cool the Boc-D-Phe-OH solution to 0 °C in an ice bath.

-

Slowly add the L-proline solution to the cooled Boc-D-Phe-OH solution with continuous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (twice), saturated NaHCO₃ solution (twice), and brine (once).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-D-Phe-Pro-OH.

-

Purify the crude product by flash column chromatography on silica gel.

-

Step 2: Synthesis of this compound (NHS Ester Formation)

This protocol describes the activation of the dipeptide's carboxylic acid.

-

Materials and Reagents:

-

Boc-D-Phe-Pro-OH (from Step 1)

-

N-Hydroxysuccinimide (NHS)

-

Dicyclohexylcarbodiimide (DCC) or EDC[1]

-

Tetrahydrofuran (THF) or Dichloromethane (DCM), anhydrous

-

-

Procedure:

-

Dissolve Boc-D-Phe-Pro-OH (1.0 equivalent) and NHS (1.1 equivalents) in anhydrous THF or DCM.[1]

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of DCC (1.1 equivalents) in the same anhydrous solvent dropwise to the cooled mixture.

-

Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-6 hours.

-

A white precipitate of dicyclohexylurea (DCU) will form if DCC is used.

-

Filter off the DCU precipitate and wash it with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

The product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

-

Visualization of Synthetic Workflow

Caption: Synthetic pathway for this compound.

Role in Drug Development and Signaling

The D-Phe-Pro motif is a recognized pharmacophore in various therapeutic areas. The constrained cyclic structure of proline can induce specific turns in a peptide backbone, which is crucial for receptor binding and biological activity. The D-phenylalanine provides steric shielding and resistance to proteolysis, thereby enhancing the in vivo half-life of peptide-based drugs.

A notable application of the D-Phe-Pro scaffold is in the design of direct thrombin inhibitors.[3] Thrombin is a key enzyme in the coagulation cascade, and its inhibition is a therapeutic strategy for treating and preventing thrombosis. The D-Phe-Pro-Arg sequence is a classic framework for potent thrombin inhibitors, where the D-Phe-Pro dipeptide optimally occupies the P3-P2 pockets of the enzyme's active site.[3]

Caption: D-Phe-Pro motif in thrombin inhibition.

Conclusion

This compound serves as a valuable building block for the synthesis of complex peptides and peptidomimetics. Its inherent structural features, combining metabolic stability and conformational rigidity, make it an attractive component for the design of novel therapeutics. The straightforward, albeit multi-step, synthesis allows for its accessibility to researchers in the fields of peptide chemistry, drug discovery, and chemical biology. The provided protocols offer a foundational approach to the preparation and utilization of this versatile chemical entity.

References

Technical Guide: Boc-D-Phe-Pro-OSu in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on N-α-tert-Butoxycarbonyl-D-phenylalanyl-L-proline N-hydroxysuccinimide ester (Boc-D-Phe-Pro-OSu), a key intermediate in synthetic peptide chemistry. This activated dipeptide is utilized for the efficient incorporation of the D-Phe-Pro motif into peptide sequences, a common structural element in various bioactive peptides.

Core Compound Data

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | Not available | C₂₃H₂₉N₃O₇ | 459.49 |

| Boc-D-Phenylalanine (Boc-D-Phe-OH) | 18942-49-9 | C₁₄H₁₉NO₄ | 265.30[1] |

| Boc-D-Phe-N-hydroxysuccinimide ester (Boc-D-Phe-OSu) | 3674-18-8 | C₁₈H₂₂N₂O₆ | 362.38[2][3] |

| Boc-D-Proline-N-hydroxysuccinimide ester (Boc-D-Pro-OSu) | 102185-34-2 | C₁₄H₂₀N₂O₆ | 312.32 |

Role in Peptide Synthesis

This compound is an activated dipeptide designed for use in solution-phase or solid-phase peptide synthesis (SPPS). The tert-butoxycarbonyl (Boc) group provides temporary protection for the N-terminus of the D-phenylalanine residue. This protecting group is stable under neutral and basic conditions but can be readily removed with mild acids, such as trifluoroacetic acid (TFA).[4][5]

The N-hydroxysuccinimide (OSu) ester at the C-terminus of the proline residue is a highly reactive group that facilitates the efficient formation of a peptide bond with the free amino group of another amino acid or a growing peptide chain.[6] This pre-activated dipeptide strategy can help to improve coupling efficiency and reduce the risk of racemization, particularly when coupling to sterically hindered amino acids.

Experimental Protocols

Below are generalized experimental protocols for the synthesis of Boc-D-Phe-Pro-OH and its subsequent activation to this compound, followed by a typical peptide coupling reaction.

Synthesis of Boc-D-Phe-Pro-OH

This procedure outlines the coupling of Boc-D-phenylalanine to L-proline methyl ester, followed by saponification of the ester to yield the dipeptide acid.

-

Coupling Reaction:

-

Dissolve L-proline methyl ester hydrochloride (1.0 equivalent) in dichloromethane (DCM).

-

Neutralize the solution with a tertiary amine such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.1 equivalents) at 0°C.

-

In a separate flask, dissolve Boc-D-phenylalanine (1.0 equivalent) and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) in DCM. An additive like 1-hydroxybenzotriazole (HOBt) can be included to suppress side reactions.

-

Add the activated Boc-D-Phe-OH solution to the proline methyl ester solution and stir the reaction mixture at room temperature overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove any precipitated urea byproduct.

-

Wash the organic layer sequentially with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude Boc-D-Phe-Pro-OMe.

-

Purify the crude product by column chromatography.

-

-

Saponification:

-

Dissolve the purified Boc-D-Phe-Pro-OMe in a mixture of methanol and water.

-

Add a solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5 equivalents) and stir at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of approximately 2-3.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield Boc-D-Phe-Pro-OH.

-

Activation to this compound

This protocol describes the conversion of the dipeptide acid to its active ester.

-

Dissolve Boc-D-Phe-Pro-OH (1.0 equivalent) and N-hydroxysuccinimide (HOSu) (1.1 equivalents) in a suitable solvent such as tetrahydrofuran (THF) or ethyl acetate.

-

Cool the solution to 0°C in an ice bath.

-

Add a coupling agent such as DCC or EDC (1.1 equivalents) portion-wise.

-

Stir the reaction mixture at 0°C for one hour and then at room temperature overnight.

-

Filter the mixture to remove the urea byproduct.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

The product can be purified by recrystallization.

Peptide Coupling using this compound

This procedure details the use of the activated dipeptide to elongate a peptide chain.

-

Dissolve the amino acid or peptide with a free N-terminus (1.0 equivalent) in a suitable solvent like N,N-dimethylformamide (DMF) or DCM.

-

Add a base such as DIPEA or TEA (1.2 equivalents) to neutralize any salts and to facilitate the reaction.

-

Add a solution of this compound (1.1 equivalents) in the same solvent.

-

Stir the reaction mixture at room temperature until the coupling is complete, as monitored by TLC or a ninhydrin test (for solid-phase synthesis).[7]

-

Upon completion, dilute the reaction mixture with an appropriate solvent and wash with dilute acid, saturated sodium bicarbonate, and brine.

-

Dry the organic layer and concentrate to yield the protected tripeptide.

Visualization of Synthetic Pathway

The following diagrams illustrate the chemical logic and workflow for the synthesis and application of this compound.

References

Boc-D-Phe-Pro-OSu: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability and optimal storage conditions for Boc-D-Phe-Pro-OSu (tert-Butoxycarbonyl-D-Phenylalanyl-L-Prolyl-N-hydroxysuccinimide ester). As a critical activated ester intermediate in peptide synthesis, understanding its stability profile is paramount for ensuring the integrity and efficiency of conjugation and drug development processes. This document outlines the principal degradation pathways, recommended storage protocols, and methodologies for assessing the compound's stability.

Core Concepts: Stability of Activated Esters

This compound, like other N-hydroxysuccinimide (NHS) esters, is susceptible to degradation, primarily through hydrolysis. The rate of this degradation is influenced by several factors, including temperature, pH, and the presence of moisture. The inherent reactivity of the NHS ester, which makes it an excellent acylating agent for primary amines, also renders it prone to reaction with water.

Quantitative Stability Data

| Condition | Parameter | Expected Half-life | Notes |

| Storage (Solid) | Temperature | ||

| -20°C to -80°C | > 1 year | Recommended for long-term storage. Must be kept in a desiccated environment. | |

| 2-8°C | Months | Suitable for short to medium-term storage. Desiccation is critical. | |

| Room Temperature (20-25°C) | Days to Weeks | Not recommended for storage. Significant degradation can occur. | |

| In Solution | pH | ||

| pH 4-5 | Hours to Days | Relatively stable. Hydrolysis is slow. | |

| pH 7 (Neutral) | Minutes to Hours | Moderate rate of hydrolysis. | |

| pH > 8 (Basic) | Seconds to Minutes | Rapid hydrolysis. NHS esters are highly unstable in basic conditions. |

Degradation Pathway

The primary degradation pathway for this compound is the hydrolysis of the N-hydroxysuccinimide ester bond. This reaction results in the formation of the corresponding carboxylic acid (Boc-D-Phe-Pro-OH) and N-hydroxysuccinimide. This loss of the activating group renders the compound incapable of participating in subsequent conjugation reactions.

Caption: Primary degradation pathway of this compound via hydrolysis.

Recommended Storage and Handling

To maximize the shelf-life and ensure the reactivity of this compound, the following storage and handling procedures are recommended:

-

Long-term Storage: Store at -20°C or below in a tightly sealed container. The use of a desiccator is highly recommended to minimize exposure to moisture. For very sensitive applications, storage under an inert atmosphere (e.g., argon or nitrogen) can provide additional protection.[1]

-

Short-term Storage: For routine use, storage at 2-8°C in a desiccator is acceptable for shorter periods.[2][3]

-

Handling: Before opening, allow the container to equilibrate to room temperature to prevent condensation of moisture onto the product. Weigh out the desired amount quickly and reseal the container tightly. For use in solution, prepare the solution immediately before use.

Experimental Protocols for Stability Assessment

The stability of this compound can be assessed using High-Performance Liquid Chromatography (HPLC). The following is a general protocol for a stability study.

Objective: To determine the rate of hydrolysis of this compound under specific conditions (e.g., in a particular buffer at a set temperature).

Materials:

-

This compound

-

HPLC system with a UV detector

-

C18 reverse-phase HPLC column

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Trifluoroacetic acid (TFA)

-

Buffer of desired pH

-

Thermostated incubator or water bath

Methodology:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a dry, aprotic solvent such as acetonitrile or dimethylformamide (DMF).

-

Initiation of Stability Study:

-

Add a small aliquot of the stock solution to the test buffer (pre-equilibrated to the desired temperature) to achieve the final target concentration.

-

Immediately withdraw a sample (t=0) and quench the reaction by diluting it in the mobile phase or a low pH solution.

-

-

Time-course Analysis:

-

Incubate the reaction mixture at the desired temperature.

-

Withdraw aliquots at predetermined time points (e.g., 5, 15, 30, 60, 120 minutes).

-

Quench each aliquot immediately as described in step 2.

-

-

HPLC Analysis:

-

Analyze all samples by reverse-phase HPLC.

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Gradient: A suitable gradient from low to high percentage of Mobile Phase B (e.g., 5% to 95% B over 20 minutes) to separate this compound from its hydrolysis product, Boc-D-Phe-Pro-OH.

-

Detection: Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 254 nm).

-

-

Data Analysis:

-

Integrate the peak areas for both this compound and Boc-D-Phe-Pro-OH at each time point.

-

Calculate the percentage of remaining this compound at each time point relative to t=0.

-

Plot the percentage of remaining this compound against time to determine the degradation kinetics and the half-life of the compound under the tested conditions.

-

Caption: Experimental workflow for assessing the stability of this compound.

Conclusion

The stability of this compound is critically dependent on storage conditions, with low temperature and the exclusion of moisture being the most important factors for preserving its chemical integrity and reactivity. For researchers and drug development professionals, adherence to the recommended storage and handling protocols is essential for achieving reliable and reproducible results in peptide synthesis and conjugation applications. The experimental workflow detailed in this guide provides a robust framework for conducting in-house stability assessments tailored to specific experimental conditions.

References

The Architects of Peptide Form: An In-depth Technical Guide to the Roles of D-Phenylalanine and Proline in Peptide Structure

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide science, the deliberate inclusion of specific amino acids can dramatically influence structure, stability, and biological function. Among the vast arsenal available to peptide chemists and drug developers, D-phenylalanine and proline stand out for their profound and predictable impact on peptide architecture. This technical guide delves into the core principles governing the roles of these two amino acids, providing quantitative data, detailed experimental methodologies, and visual representations of their effects on peptide structure and signaling.

Proline: The Conformationally Constrained Helix Breaker and Turn Inducer

Proline is unique among the 20 proteinogenic amino acids due to its cyclic side chain, which incorporates the backbone amide nitrogen. This rigid five-membered ring structure imposes significant conformational constraints, profoundly influencing the local and global structure of peptides.

Conformational Properties of Proline

The cyclic nature of proline restricts the possible values of its backbone dihedral angle phi (φ) to a narrow range, typically between -60° and -75°.[1][2][3] This rigidity often disrupts ordered secondary structures like α-helices and β-sheets, earning proline the moniker of a "helix breaker".[1] Instead of participating in these structures, proline is frequently found at the ends of helices or in turns and loops.[1]

The peptide bond preceding a proline residue (the X-Pro bond) can adopt both cis and trans conformations with a lower energy barrier for isomerization compared to other peptide bonds.[4] This cis-trans isomerization can be a rate-limiting step in protein folding and can act as a molecular switch in biological processes.[4]

Quantitative Conformational Data for Proline

The following table summarizes the typical backbone dihedral angles for proline in various secondary structures.

| Secondary Structure | Typical Phi (φ) Angle | Typical Psi (ψ) Angle | Notes |

| α-helix (N-terminus) | ~ -60° | ~ -45° | Proline is often found in the first turn of an α-helix.[1] |

| β-turn (i+1 position) | ~ -60° | Varies | Proline is common in the i+1 position of type I and II β-turns.[1] |

| Polyproline II (PPII) Helix | ~ -75° | ~ +145° to +150° | A left-handed helix common in proline-rich sequences.[3] |

| Polyproline I (PPI) Helix | ~ -75° to -83° | ~ +158° to +160° | A right-handed helix with all cis peptide bonds.[1][3] |

Proline-Rich Motifs in Cellular Signaling

Proline-rich motifs (PRMs) are short sequences that are recognized by specific protein domains, such as SH3 (Src Homology 3), WW, and EVH1 (Ena/VASP Homology 1) domains.[4][5][6] These interactions are crucial for the assembly of signaling complexes and the regulation of various cellular processes, including cytoskeletal dynamics and cell adhesion.[5][6] The extended conformation of the polyproline II (PPII) helix adopted by PRMs facilitates these specific protein-protein interactions.[4]

D-Phenylalanine: A Tool for Enhanced Stability and Structural Control

The incorporation of non-proteinogenic amino acids, such as D-isomers, is a powerful strategy in peptide drug design. D-phenylalanine, the enantiomer of the naturally occurring L-phenylalanine, offers distinct advantages in modulating peptide structure and function.

Impact of D-Phenylalanine on Peptide Structure

Replacing an L-amino acid with its D-enantiomer can have profound effects on the local and global conformation of a peptide. The side chain orientation of a D-amino acid is opposite to that of an L-amino acid, which can:

-

Induce β-turns: The altered stereochemistry at the α-carbon of D-phenylalanine can promote the formation of specific types of β-turns, which are critical for receptor recognition and biological activity.

-

Disrupt α-helices and β-sheets: Similar to proline, D-phenylalanine can act as a disruptor of canonical secondary structures, leading to more flexible or uniquely folded peptide conformations.

-

Enhance Stability: Peptides containing D-amino acids are generally more resistant to degradation by proteases, which are stereospecific for L-amino acids. This leads to a significantly longer in vivo half-life, a crucial property for therapeutic peptides.

D-Phenylalanine in Drug Development

The enhanced stability and conformational control afforded by D-phenylalanine make it a valuable tool in the development of peptide-based therapeutics. By strategically substituting L-amino acids with D-phenylalanine, researchers can design peptides with:

-

Increased Potency: By stabilizing a bioactive conformation that fits a target receptor more effectively.

-

Prolonged Duration of Action: Due to increased resistance to enzymatic degradation.

-

Improved Oral Bioavailability: In some cases, increased stability can lead to better absorption after oral administration.

Experimental Protocols

A variety of experimental techniques are employed to characterize the structural and functional consequences of incorporating proline and D-phenylalanine into peptides.

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS): This is the most common method for synthesizing peptides in the laboratory. The general workflow is as follows:

-

Resin Loading: The C-terminal amino acid is attached to a solid support (resin).

-

Deprotection: The N-terminal protecting group (e.g., Fmoc) of the resin-bound amino acid is removed.

-

Coupling: The next N-terminally protected amino acid is activated and coupled to the deprotected amino group on the resin.

-

Washing: Excess reagents are washed away.

-

Repeat: Steps 2-4 are repeated until the desired peptide sequence is assembled.

-

Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all side-chain protecting groups are removed.

-

Purification: The crude peptide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Structural Analysis

Circular Dichroism (CD) Spectroscopy: This technique is used to determine the secondary structure content of a peptide in solution.

-

Sample Preparation: A solution of the purified peptide is prepared in a suitable buffer (e.g., phosphate buffer) at a known concentration (typically 0.1-1 mg/mL).[7]

-

Data Acquisition: The CD spectrum is recorded in the far-UV region (typically 190-260 nm).[7][8]

-

Data Analysis: The resulting spectrum is analyzed using deconvolution algorithms to estimate the percentage of α-helix, β-sheet, turn, and random coil structures. Characteristic spectra include a double minimum at ~208 and ~222 nm for α-helices and a single minimum around 218 nm for β-sheets.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides high-resolution structural information, including dihedral angles and inter-proton distances. For peptides, 2D NMR experiments like COSY, TOCSY, and NOESY are essential.

-

Sample Preparation: A concentrated solution of the peptide is prepared in a suitable solvent (e.g., H2O/D2O or an organic solvent) with an appropriate pH.

-

Data Acquisition: A series of 1D and 2D NMR spectra are acquired on a high-field NMR spectrometer.

-

Resonance Assignment: The signals in the spectra are assigned to specific protons in the peptide sequence.

-

Structural Restraints: Nuclear Overhauser effect (NOE) cross-peaks from the NOESY spectrum provide distance restraints between protons that are close in space (< 5 Å). Coupling constants can provide information about dihedral angles.

-

Structure Calculation: The experimental restraints are used in molecular dynamics or simulated annealing calculations to generate a family of 3D structures consistent with the NMR data.

Determining Proline cis-trans Isomerization by NMR: The slow exchange between cis and trans isomers of the X-Pro peptide bond on the NMR timescale often results in two distinct sets of NMR signals for the residues flanking the proline.

-

Experiment: 1D or 2D NMR spectra (e.g., 1H-15N HSQC) are acquired.

-

Analysis: The presence of two sets of peaks for residues near the proline indicates the presence of both cis and trans isomers. The relative integration of these peaks can be used to determine the population of each isomer.[10] Temperature-dependent NMR studies can be used to determine the kinetics of isomerization.[11]

Functional Assays

Serum Stability Assay: This assay measures the resistance of a peptide to degradation by proteases present in serum.

-

Incubation: The peptide is incubated in serum or plasma at 37°C for various time points.

-

Sample Preparation: At each time point, an aliquot is taken, and the reaction is quenched (e.g., by adding acid or an organic solvent to precipitate proteins).

-

Analysis: The amount of intact peptide remaining is quantified by RP-HPLC or LC-MS.

-

Half-life Calculation: The data is plotted as the percentage of intact peptide versus time, and the half-life (t1/2) of the peptide in serum is calculated.

Ligand Binding Assay (IC50/Ki Determination): These assays are used to determine the binding affinity of a peptide to its target receptor. A common method is a competitive binding assay.

-

Assay Setup: A constant concentration of a labeled ligand (e.g., a radiolabeled or fluorescently tagged molecule that binds to the target receptor) is incubated with the receptor in the presence of varying concentrations of the unlabeled test peptide.

-

Incubation and Separation: The mixture is incubated to reach equilibrium, and then the bound labeled ligand is separated from the free labeled ligand.

-

Detection: The amount of bound labeled ligand is measured.

-

Data Analysis: The data is plotted as the percentage of specific binding of the labeled ligand versus the concentration of the test peptide. The IC50 value (the concentration of the test peptide that inhibits 50% of the specific binding of the labeled ligand) is determined from this curve. The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.[12]

Conclusion

The strategic incorporation of D-phenylalanine and proline is a cornerstone of modern peptide design. Proline's inherent conformational rigidity allows for the precise control of peptide backbone geometry, enabling the formation of turns and the disruption of canonical secondary structures, which is fundamental to its role in molecular recognition and signaling. D-phenylalanine provides a powerful tool for enhancing the metabolic stability of peptides and for inducing specific turn conformations that can optimize receptor binding. A thorough understanding of the structural and functional consequences of using these amino acids, coupled with rigorous experimental characterization, is essential for the successful development of novel peptide-based therapeutics and research tools.

References

- 1. jenalib.leibniz-fli.de [jenalib.leibniz-fli.de]

- 2. researchgate.net [researchgate.net]

- 3. Proline: The Distribution, Frequency, Positioning, and Common Functional Roles of Proline and Polyproline Sequences in the Human Proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Proline Rich Motifs as Drug Targets in Immune Mediated Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Native proline-rich motifs exploit sequence context to target actin-remodeling Ena/VASP protein ENAH | eLife [elifesciences.org]

- 6. Native proline-rich motifs exploit sequence context to target actin-remodeling Ena/VASP protein ENAH - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A comprehensive guide for secondary structure and tertiary structure determination in peptides and proteins by circular dichroism spectrometer - Groupe Français des Peptides et des Protéines [gfpp.fr]

- 8. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]

- 9. How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide | MtoZ Biolabs [mtoz-biolabs.com]

- 10. article.imrpress.com [article.imrpress.com]

- 11. researchgate.net [researchgate.net]

- 12. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Boc Protection in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of the tert-butyloxycarbonyl (Boc) protecting group in solid-phase peptide synthesis (SPPS), a cornerstone technique in peptide chemistry. From the fundamental principles of Boc protection and deprotection to detailed experimental protocols and troubleshooting, this document serves as a critical resource for professionals in peptide research and drug development.

Introduction: The Significance of Boc Protection in Peptide Synthesis

The synthesis of peptides with a defined sequence requires the transient protection of the α-amino group of amino acids to prevent unwanted side reactions and ensure controlled chain elongation. The tert-butyloxycarbonyl (Boc) group, introduced by Carpino in 1957, has been a foundational protecting group in the history of peptide synthesis.[1] The Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy, developed by R. Bruce Merrifield, revolutionized peptide synthesis by enabling the stepwise assembly of amino acids on a solid support, a process for which he was awarded the Nobel Prize in Chemistry in 1984.[2]

The Boc group's lability to moderate acids, such as trifluoroacetic acid (TFA), while being stable to other reagents, allows for its selective removal during the synthesis cycle.[2] This strategy, often employed with benzyl-based side-chain protecting groups that are cleaved by strong acids like hydrogen fluoride (HF), provides a robust method for the synthesis of a wide range of peptides.[1]

The Chemistry of Boc Protection and Deprotection

The Boc Protecting Group: Structure and Properties

The Boc group is a carbamate protecting group with the structure (CH₃)₃C-O-C(=O)-. Its key chemical properties relevant to peptide synthesis include:

-

Acid Lability: The Boc group is readily cleaved by acids like TFA, HCl, or p-toluenesulfonic acid.[3]

-

Base and Nucleophile Stability: It is resistant to basic conditions and many nucleophiles, providing orthogonality with other protecting groups like Fmoc (9-fluorenylmethoxycarbonyl), which is base-labile.

-

Hydrogenolysis Stability: The Boc group is stable to catalytic hydrogenation, allowing for the selective removal of benzyl-based protecting groups.

Mechanism of Boc Protection

The introduction of the Boc group onto the N-terminus of an amino acid is typically achieved using di-tert-butyl dicarbonate (Boc anhydride, Boc₂O) in the presence of a base. The reaction proceeds via a nucleophilic acyl substitution mechanism where the amine nitrogen of the amino acid attacks one of the carbonyl carbons of Boc₂O.

Caption: Mechanism of Nα-Boc protection of an amino acid.

Mechanism of Boc Deprotection

The removal of the Boc group is an acid-catalyzed process. Protonation of the carbonyl oxygen of the carbamate group by a strong acid like TFA initiates the fragmentation of the protecting group into a stable tert-butyl cation, carbon dioxide, and the free amine of the peptide.

Caption: Mechanism of Nα-Boc deprotection using a strong acid.

The generated tert-butyl cation is a reactive electrophile that can lead to side reactions, particularly with nucleophilic amino acid residues like tryptophan, methionine, and cysteine. To prevent these unwanted modifications, scavengers are added to the deprotection solution.

Boc Solid-Phase Peptide Synthesis (SPPS)

Boc-SPPS is a cyclical process involving the stepwise addition of Boc-protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Caption: General workflow for Boc solid-phase peptide synthesis.

Resins for Boc-SPPS

The choice of resin is critical as it determines the C-terminal functionality of the peptide (acid or amide) and the conditions required for final cleavage.

| Resin Type | Linker | C-Terminal Functionality | Cleavage Conditions |

| Merrifield Resin | Chloromethyl | Acid | HF, TFMSA |

| PAM Resin | Phenylacetamidomethyl | Acid | HF |

| BHA Resin | Benzhydrylamine | Amide | HF |

| MBHA Resin | 4-Methylbenzhydrylamine | Amide | HF |

Coupling Reagents

The formation of the peptide bond between the carboxyl group of the incoming amino acid and the free amino group on the resin-bound peptide is facilitated by coupling reagents.

| Coupling Reagent | Abbreviation | Byproduct | Notes |

| Dicyclohexylcarbodiimide | DCC | Dicyclohexylurea (DCU) | Insoluble byproduct, suitable for solution-phase or when TFA is used for deprotection.[4] |

| Diisopropylcarbodiimide | DIC | Diisopropylurea (DIU) | Soluble byproduct, often preferred in SPPS. |

| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | HOBt, Phosphoramide | Rapid and efficient coupling with minimal racemization. |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | HOBt, Tetramethylurea | Widely used, efficient, but can cause guanidinylation of the N-terminus. |

| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | HOAt, Tetramethylurea | More reactive than HBTU, useful for difficult couplings. |

| O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HCTU | 6-Cl-HOBt, Tetramethylurea | Good compromise in terms of reactivity and cost. |

A comparative study of coupling efficiency for difficult sequences in in situ neutralization Boc-SPPS showed the following trend: HCTU ≥ HBTU > COMU on polystyrene-based resins.

Deprotection and Neutralization

Each cycle of SPPS begins with the removal of the Nα-Boc group, typically with a 25-50% solution of TFA in dichloromethane (DCM).[1][2] Following deprotection, the protonated N-terminus must be neutralized to the free amine to allow for the next coupling reaction. This is commonly achieved using a tertiary amine base like diisopropylethylamine (DIEA).

Cleavage and Final Deprotection

Once the peptide sequence is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously. This is typically accomplished with a strong acid.

| Cleavage Reagent | Abbreviation | Notes |

| Hydrogen Fluoride | HF | Highly effective but extremely toxic and requires specialized apparatus. |

| Trifluoromethanesulfonic acid | TFMSA | A strong acid that can be used in standard laboratory glassware. |

| Trimethylsilyl trifluoromethanesulfonate | TMSOTf | An alternative to HF. |

| Hydrogen Bromide in Trifluoroacetic Acid | HBr/TFA | A strong acid cleavage cocktail. |

Cleavage Cocktails: To prevent side reactions from cationic species generated during cleavage, scavengers are added to the cleavage reagent to form a "cocktail".

| Scavenger | Purpose | Typical Concentration |

| Anisole | Protects Trp from alkylation. | 5-10% |

| Thioanisole | Protects Met and Cys. | 5% |

| Ethanedithiol (EDT) | Reduces Met(O) to Met, scavenges cations. | 2.5-5% |

| p-Cresol | Scavenges various carbocations. | 5-10% |

| Water | Scavenges cations, can cause hydrolysis of some side-chain protecting groups. | 2.5-5% |

| Triisopropylsilane (TIS) | A reducing scavenger. | 2.5% |

A commonly used cleavage cocktail is "Reagent K," which consists of TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5).

Experimental Protocols

General Protocol for Manual Boc-SPPS of a Model Peptide (e.g., Bradykinin: Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg)

This protocol outlines the manual synthesis of Bradykinin on a Merrifield resin.

-

Resin Swelling: Swell Merrifield resin (1 g, 1 mmol/g substitution) in DCM (10 mL) for 1 hour.

-

First Amino Acid Coupling (Boc-Arg(Tos)-OH):

-

Prepare the cesium salt of Boc-Arg(Tos)-OH.

-

Add the Boc-Arg(Tos)-OCs (1.5 mmol) to the swollen resin in DMF (10 mL).

-

Heat the mixture at 50°C for 24 hours.

-

Wash the resin with DMF (3 x 10 mL), DMF/water (1:1, 3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL). Dry the resin under vacuum.

-

-

SPPS Cycle (for each subsequent amino acid):

-

Deprotection: Treat the resin with 50% TFA in DCM (10 mL) for 30 minutes.

-

Washing: Wash with DCM (5 x 10 mL).

-

Neutralization: Treat with 10% DIEA in DCM (10 mL) for 5 minutes (repeat twice).

-

Washing: Wash with DCM (5 x 10 mL).

-

Coupling:

-

Pre-activate the next Boc-amino acid (3 mmol) with HBTU (3 mmol) and DIEA (6 mmol) in DMF (5 mL) for 10 minutes.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

-

Washing: Wash with DMF (3 x 10 mL) and DCM (3 x 10 mL).

-

Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.

-

-

Final Cleavage and Deprotection:

-

Dry the peptide-resin under vacuum.

-

Place the resin in an HF cleavage apparatus.

-

Add anisole (1 mL) as a scavenger.

-

Distill HF (9 mL) into the reaction vessel at -78°C.

-

Stir the mixture at 0°C for 1 hour.

-

Evaporate the HF under vacuum.

-

Wash the resin with cold diethyl ether to remove the cleaved peptide and scavengers.

-

Extract the peptide with 10% acetic acid.

-

Lyophilize the aqueous extract to obtain the crude peptide.

-

-

Purification and Analysis:

-

Purify the crude peptide by reverse-phase HPLC.

-

Characterize the purified peptide by mass spectrometry.

-

Protocol for Boc Protection of an Amino Acid (e.g., Phenylalanine)

-

Dissolve Phenylalanine (10 mmol) in a mixture of 1 M NaOH (10 mL) and dioxane (10 mL).

-

Cool the solution to 0°C in an ice bath.

-

Add di-tert-butyl dicarbonate (Boc₂O, 11 mmol) to the solution while stirring.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Acidify the solution to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield Boc-Phe-OH. A typical yield for this procedure is >90%.

Side Reactions in Boc-SPPS

Several side reactions can occur during Boc-SPPS, leading to impurities in the final product.

-

Diketopiperazine Formation: This can occur after the coupling of the second amino acid, leading to the cleavage of the dipeptide from the resin.

-

Aspartimide Formation: Peptides containing Asp-Gly or Asp-Ser sequences are particularly prone to the formation of a five-membered succinimide ring, which can lead to racemization and the formation of β-aspartyl peptides.

-

Alkylation: As mentioned earlier, the tert-butyl cation generated during deprotection can alkylate nucleophilic residues. Judicious use of scavengers is crucial to minimize this side reaction.

-

Racemization: The activation of the carboxyl group during coupling can lead to racemization, especially for certain amino acids like histidine and cysteine. The choice of coupling reagent and conditions can help to minimize this.

Application Example: A Synthesized Peptide in Signal Transduction

Peptides synthesized via Boc-SPPS have numerous applications in biomedical research, including their use as tools to study signal transduction pathways. For example, a synthesized peptide can act as a ligand for a cell surface receptor, initiating a downstream signaling cascade.

The JAK/STAT signaling pathway is a critical pathway involved in cellular processes such as immunity, proliferation, and differentiation. Cytokines binding to their receptors activate Janus kinases (JAKs), which then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs dimerize, translocate to the nucleus, and regulate gene expression.[3][5][6][7][8]

Caption: A synthesized peptide activating the JAK/STAT pathway.

Conclusion

The Boc protection strategy remains a powerful and relevant technique in peptide synthesis, particularly for large-scale production and for sequences that are challenging to synthesize using other methods. A thorough understanding of the underlying chemistry, careful selection of resins, coupling reagents, and cleavage conditions, and awareness of potential side reactions are essential for the successful synthesis of high-quality peptides. This guide provides the fundamental knowledge and practical protocols to aid researchers in achieving their peptide synthesis goals.

References

An In-depth Technical Guide to Active Esters in Peptide Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the formation of the amide bond is the cornerstone of constructing these vital biomolecules. Active esters have emerged as indispensable tools in this process, offering a balance of reactivity and stability that is crucial for efficient and high-fidelity peptide assembly. This technical guide provides a comprehensive overview of active esters in peptide coupling reactions, detailing their mechanism of action, comparative efficacy, and practical application in research and drug development.

The Core Principle: Activating the Carboxyl Group

The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically unfavorable process that requires harsh conditions, which are incompatible with sensitive amino acid residues. To overcome this, the carboxyl group of the incoming amino acid must be "activated" to enhance its electrophilicity. This is achieved by converting the carboxylic acid into a more reactive species, an active ester, by introducing a good leaving group. This activation facilitates nucleophilic attack by the amino group of the growing peptide chain under mild conditions.[1][2]

The use of active esters plays a pivotal role in minimizing racemization, a common side reaction where the chiral integrity of the amino acid is lost.[1] By carefully controlling the level of activation, active esters help preserve the stereochemistry of the final peptide, a critical factor for its biological activity.

A Comparative Look at Active Ester Performance

The choice of activating agent and the resulting active ester significantly impacts the efficiency, speed, and fidelity of peptide coupling. The following tables summarize quantitative data on the performance of various active esters and the coupling reagents that generate them.

Table 1: Comparison of Coupling Reagent Performance for the Synthesis of 65-74ACP (VQAAIDYING-OH)

| Coupling Reagent | Coupling Time | Crude Purity (%) |

| HATU | 2 x 1 min | 83.63 |

| 2 x 20 min | 79.14 | |

| HCTU | 2 x 1 min | 78.52 |

| 2 x 20 min | 81.08 | |

| COMU | 2 x 1 min | 79.00 |

| 2 x 20 min | 77.00 | |

| HDMC | 2 x 1 min | 79.24 |

| 2 x 20 min | 70.27 | |

| PyClock | 2 x 1 min | 76.98 |

| 2 x 20 min | 77.21 | |

| PyBOP | 2 x 1 min | 58.75 |

| 2 x 20 min | 73.18 | |

| PyOxim | 2 x 1 min | 54.08 |

| 2 x 20 min | 81.36 | |

| TFFH | 2 x 1 min | 52.45 |

| 2 x 20 min | 72.03 |

Data sourced from a comparative study on fast conventional Fmoc solid-phase peptide synthesis.[3]

Table 2: Epimerization Levels in a Model Peptide Segment Coupling (Z-Phe-Val + Pro-NH2)

| Coupling Reagent | Base | Epimerization (%) |

| O-HATU | TMP/DIEA (1:1) | 3.4 |

| N-HATU | TMP/DIEA (1:1) | 5.9 |

| O-HBTU | TMP/DIEA (1:1) | 10.3 |

| N-HBTU | TMP/DIEA (1:1) | 20.6 |

This table illustrates the lower epimerization rates of the more reactive uronium (O-form) isomers of HATU and HBTU compared to their guanidinium (N-form) isomers.[4]

Key Classes of Active Esters and Their Precursors

Active esters can be broadly categorized based on the activating agent used for their formation. These can be pre-formed and isolated or, more commonly, generated in situ.

Carbodiimide-Mediated Active Esters

Carbodiimides, such as dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC), are classic activating agents.[2] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then react with an additive, such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma), to form the corresponding active ester. These additives are crucial for suppressing racemization.[5]

Phosphonium and Aminium/Uronium Salt-Based Active Esters

Reagents like BOP, PyBOP, HBTU, and HATU are powerful activators that generate active esters of HOBt and HOAt in situ.[2][5] They are known for their high coupling efficiencies and rapid reaction rates.[6] HATU, in particular, is often considered one of the most efficient coupling reagents due to the formation of the highly reactive HOAt ester.[2] COMU, an Oxyma-based uronium salt, offers a safer alternative to the potentially explosive benzotriazole-based reagents without compromising on efficiency.[2][3]

Pre-formed Active Esters

Certain active esters, such as N-hydroxysuccinimide (NHS) esters and pentafluorophenyl (PFP) esters, are stable enough to be isolated, purified, and stored.[6][7] This approach offers the advantage of using well-defined, high-purity activated amino acids, which can be beneficial in specific applications, including solution-phase synthesis and the preparation of bioconjugates.[6][7]

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS) using in situ Active Ester Formation

This protocol outlines a standard cycle for adding an amino acid to a growing peptide chain on a solid support using Fmoc chemistry.

-

Resin Preparation: Swell the resin (e.g., Rink amide resin for a C-terminal amide) in a suitable solvent like dimethylformamide (DMF) for at least one hour.

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 7-20 minutes to remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain.

-

Washing: Thoroughly wash the resin with DMF (5 times) to remove piperidine and the dibenzofulvene-piperidine adduct.

-

Amino Acid Activation (Active Ester Formation):

-

In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and the coupling reagent (e.g., HCTU, 3-5 equivalents) in DMF.

-

Add a base, typically N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine (6-10 equivalents).

-

Allow the mixture to pre-activate for a few minutes.

-

-

Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 1-4 hours at room temperature. The reaction time will vary depending on the specific amino acid and coupling reagent used.

-

Washing: Wash the resin with DMF (3 times) to remove excess reagents and byproducts.

-

Monitoring Coupling Completion: Perform a qualitative test, such as the Kaiser test or the TNBS test, to check for the presence of free primary amines. A negative test indicates complete coupling. If the test is positive, the coupling step should be repeated.

-

Capping (Optional): If unreacted amines remain after a second coupling, they can be "capped" by acetylation with acetic anhydride to prevent the formation of deletion peptides.

-

Repeat: Repeat steps 2-8 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection and Cleavage: After the final amino acid is coupled, remove the N-terminal Fmoc group. Then, treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid with scavengers) to cleave the peptide from the resin and remove the side-chain protecting groups.

Preparation of an Fmoc-Amino Acid N-Hydroxysuccinimide (NHS) Ester

This protocol describes the synthesis of a stable, isolable active ester.

-

Reaction Setup: Dissolve the Fmoc-protected amino acid (1 equivalent) and N-hydroxysuccinimide (1 equivalent) in a suitable solvent such as dioxane or dichloromethane (DCM).

-

Carbodiimide Addition: Cool the solution in an ice bath and add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents).

-

Reaction: Stir the reaction mixture at 0°C for one hour and then at room temperature overnight.

-

Workup:

-

Filter off the precipitated dicyclohexylurea (DCU).

-

Wash the filtrate with a mild acid (e.g., 10% citric acid) and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification: Concentrate the solution under reduced pressure and purify the resulting solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Preparation of an Fmoc-Amino Acid Pentafluorophenyl (PFP) Ester

-

Reaction Setup: Dissolve the Fmoc-protected amino acid (1 equivalent) and pentafluorophenol (1.1 equivalents) in a solvent such as ethyl acetate or DCM.

-

Carbodiimide Addition: Cool the solution to 0°C and add DIC (1.1 equivalents).

-

Reaction: Stir the mixture at 0°C for 30 minutes and then at room temperature for 2-4 hours.

-

Workup:

-

Filter off any precipitated diisopropylurea.

-

Wash the organic layer with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification: Remove the solvent under reduced pressure and purify the crude product by flash chromatography on silica gel or by recrystallization.

Visualizing the Processes: Workflows and Logical Relationships

To better understand the concepts discussed, the following diagrams illustrate key workflows and relationships in peptide coupling reactions involving active esters.

Conclusion

Active esters are central to modern peptide synthesis, enabling the efficient and stereochemically controlled formation of peptide bonds. The choice of the activating agent and the corresponding active ester is a critical parameter that must be optimized based on the specific requirements of the peptide sequence, the scale of the synthesis, and considerations of cost and safety. By understanding the principles outlined in this guide, researchers, scientists, and drug development professionals can make informed decisions to enhance the success of their peptide synthesis endeavors.

References

- 1. Active ester-based peptide bond formation and its application in peptide synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. bachem.com [bachem.com]

- 3. luxembourg-bio.com [luxembourg-bio.com]

- 4. Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC) - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00042D [pubs.rsc.org]

- 5. 肽偶联剂选择指南 [sigmaaldrich.com]

- 6. Active esters in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N-Hydroxysuccinimide and N-hydroxysuccinimide ester_Chemicalbook [chemicalbook.com]

Boc-D-Phe-Pro-OSu safety data sheet and handling

An In-depth Technical Guide to the Safe Handling of Boc-D-Phe-Pro-OSu

This guide provides comprehensive safety data and handling protocols for this compound (N-(tert-Butoxycarbonyl)-D-phenylalanyl-L-proline N-hydroxysuccinimide ester), a key reagent in peptide synthesis. The information is intended for researchers, scientists, and professionals in drug development. Due to the limited availability of a specific Safety Data Sheet (SDS) for this exact compound, this guide synthesizes data from closely related and structurally similar molecules to ensure a conservative and thorough approach to safety and handling.

Compound Identification and Properties

This compound is a dipeptide derivative activated with an N-hydroxysuccinimide (NHS) ester, making it highly reactive towards primary amines. This property is fundamental to its application in the stepwise synthesis of peptides.

Table 1: Physicochemical Data of Structurally Related Compounds

| Property | Boc-L-Phenylalanine | Boc-D-Phe-OSu | Boc-L-Phe-OSu |

| CAS Number | 13734-34-4 | 3674-18-8 | 3674-06-4 |

| Molecular Formula | C14H19NO4 | C18H22N2O6 | C18H22N2O6 |

| Molecular Weight | 265.3 g/mol | 362.38 g/mol | 362.38 g/mol |

| Physical State | Powder Solid | Solid | Solid |

| Appearance | White | - | - |

| Melting Point | 85 - 88 °C | - | 150-152 °C |

| Solubility | Insoluble in water | - | - |

| Storage Temperature | - | -20°C | -20°C or 2-8°C |

Data compiled from various supplier and safety data sheets for related compounds.

Hazard Identification and Safety Precautions

Potential Hazards:

-

May cause eye, skin, and respiratory tract irritation.

-

The toxicological properties have not been thoroughly investigated.

-

Hazardous decomposition products upon combustion may include carbon monoxide, carbon dioxide, and nitrogen oxides.[1][2]

Table 2: Handling and Personal Protective Equipment (PPE)

| Precaution | Recommendation |

| Engineering Controls | Work in a well-ventilated area, preferably in a chemical fume hood. |

| Eye/Face Protection | Wear chemical safety goggles or glasses.[1] |

| Skin Protection | Wear protective gloves (e.g., nitrile) and a lab coat.[1] |

| Respiratory Protection | For operations generating dust, use a NIOSH-approved respirator. |

| Hygiene Measures | Handle in accordance with good industrial hygiene and safety practices.[1] Wash hands thoroughly after handling. |

Experimental Protocols: General Procedure for Peptide Coupling

This compound is primarily used as a building block in solid-phase peptide synthesis (SPPS). The following is a generalized protocol for coupling this activated dipeptide to a resin-bound amino acid.

Materials:

-

Resin with a free N-terminal amine

-

This compound

-

Solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

-

Base (e.g., Diisopropylethylamine (DIPEA))

-

Deprotection agent (e.g., Trifluoroacetic acid (TFA) in DCM)

-

Washing solvents (e.g., DCM, Methanol)

Procedure:

-

Resin Swelling: Swell the resin in the appropriate solvent (e.g., DCM) for 30 minutes.

-

Deprotection: Remove the N-terminal protecting group (e.g., Fmoc or Boc) from the resin-bound amino acid using the appropriate deprotection agent.

-

Washing: Thoroughly wash the resin to remove excess deprotection agent and byproducts.

-

Coupling:

-

Dissolve this compound in the reaction solvent.

-

Add the dissolved dipeptide and a base (if required) to the resin.

-

Allow the reaction to proceed for 1-2 hours at room temperature with gentle agitation.

-

-

Washing: Wash the resin to remove unreacted reagents and byproducts.

-

Confirmation: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction.

Below is a diagram illustrating the general workflow for solid-phase peptide synthesis using a Boc-protected amino acid.

Role in Peptide Synthesis

This compound serves as a protected and activated dipeptide building block. The Boc group protects the N-terminus of the D-phenylalanine, while the OSu group activates the C-terminus of the proline for efficient amide bond formation.

The following diagram illustrates the logical relationship of the components in this compound during the coupling reaction.

References

Methodological & Application

Application Notes and Protocols for Boc-D-Phe-Pro-OSu Solid-Phase Peptide Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique in peptide chemistry, enabling the stepwise assembly of amino acids to form a desired peptide sequence attached to an insoluble polymer support. The Boc (tert-butyloxycarbonyl) protection strategy is a classical and robust method for SPPS. This document provides a detailed protocol for the synthesis of a dipeptide using Boc-D-Phe-Pro-OSu, a pre-activated N-succinimidyl ester of Boc-protected D-phenylalanine, coupled to a proline residue pre-loaded onto a solid support. The use of a D-amino acid like D-phenylalanine can enhance the proteolytic stability of the resulting peptide, a desirable characteristic in therapeutic peptide development.

The OSu (N-hydroxysuccinimide) ester is a stable, pre-activated form of the carboxylic acid, which facilitates a direct and efficient coupling reaction with the free amino group of the resin-bound proline without the need for additional in-situ coupling reagents.[1] This protocol outlines the essential steps from resin preparation to final peptide cleavage.

Experimental Protocols

1. Materials and Reagents

| Reagent/Material | Grade | Supplier |

| Boc-Pro-Merrifield Resin | 100-200 mesh, 1% DVB | Generic |

| Dichloromethane (DCM) | Anhydrous | Generic |

| N,N-Dimethylformamide (DMF) | Anhydrous | Generic |

| Trifluoroacetic acid (TFA) | Reagent Grade | Generic |

| Diisopropylethylamine (DIEA) | Reagent Grade | Generic |

| Boc-D-Phe-OSu | ≥98.0% | Sigma-Aldrich[2] |

| Methanol (MeOH) | ACS Grade | Generic |

| Diethyl ether | Anhydrous | Generic |

| Ninhydrin Test Kit | Generic | |

| Hydrofluoric acid (HF) | Anhydrous | Generic |

| Anisole | Reagent Grade | Generic |

2. Synthesis Workflow

The synthesis follows a cyclical process of deprotection, neutralization, and coupling, followed by a final cleavage step.

Diagram of the Boc-SPPS Workflow

Caption: Workflow for Boc-SPPS of D-Phe-Pro.

3. Step-by-Step Protocol

This protocol assumes a starting scale of 0.5 mmol based on the resin substitution level.

Step 1: Resin Swelling

-

Place 0.5 mmol of Boc-Pro-Merrifield resin into a solid-phase synthesis vessel.

-

Add dichloromethane (DCM, 10 mL/g of resin) and allow the resin to swell for 30 minutes at room temperature with gentle agitation.

-

Drain the DCM from the vessel.

Step 2: Boc Deprotection

-

Add a solution of 50% (v/v) trifluoroacetic acid (TFA) in DCM to the resin.[3]

-

Agitate the mixture for 2 minutes at room temperature.

-

Drain the TFA/DCM solution.

-

Add a fresh portion of 50% TFA/DCM and agitate for an additional 20-30 minutes.[3]

-

Drain the solution and wash the resin sequentially with DCM (3x), isopropanol (2x), and DCM (3x).

Step 3: Neutralization

-

Add a solution of 10% (v/v) diisopropylethylamine (DIEA) in DCM to the resin.

-

Agitate for 5-10 minutes at room temperature.

-

Drain the solution and wash the resin thoroughly with DCM (5x) to remove excess base.

Step 4: Coupling of Boc-D-Phe-OSu

-

Dissolve Boc-D-Phe-OSu (2.0 equivalents based on resin substitution) in N,N-dimethylformamide (DMF, 5 mL).

-

Add the solution to the neutralized resin.

-

Agitate the reaction mixture at room temperature for 4-12 hours. The progress of the coupling reaction should be monitored.

-

After the reaction, drain the coupling solution and wash the resin sequentially with DMF (3x), DCM (3x), and methanol (2x).

Step 5: Monitoring the Coupling Reaction

-

Take a small sample of the resin beads (a few milligrams).

-

Perform a qualitative ninhydrin test to detect the presence of free primary amines.

-

A negative result (beads remain colorless or yellow) indicates a complete coupling reaction. A positive result (beads turn blue/purple) indicates incomplete coupling, and the coupling step should be repeated.[3]

Step 6: Final Peptide Cleavage

-

Dry the peptide-resin thoroughly under vacuum.

-

Transfer the resin to a specialized HF cleavage apparatus.

-

Add anisole (1.0 mL) as a scavenger.

-

Carefully add anhydrous hydrofluoric acid (HF, 10 mL) at -5 to 0 °C.

-

Stir the mixture at 0 °C for 1 hour.

-

Evaporate the HF under a stream of nitrogen.

-

Wash the residue with cold anhydrous diethyl ether to precipitate the crude peptide.

-

Collect the crude peptide by filtration, wash with more cold ether, and dry under vacuum.

Step 7: Purification and Characterization

-

The crude peptide should be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

The identity and purity of the final D-Phe-Pro dipeptide should be confirmed by mass spectrometry (MS) and analytical HPLC.

Quantitative Data Summary

| Parameter | Value/Condition | Purpose |

| Resin | ||

| Type | Boc-Pro-Merrifield | Solid support for synthesis |

| Substitution | ~0.5 mmol/g | Defines the synthesis scale |

| Deprotection | ||

| Reagent | 50% TFA in DCM | Removes the Boc protecting group |

| Reaction Time | 2 min + 20-30 min | Ensures complete deprotection |

| Neutralization | ||

| Reagent | 10% DIEA in DCM | Neutralizes the protonated amine |

| Reaction Time | 5-10 min | Prepares the amine for coupling |

| Coupling | ||

| Amino Acid Derivative | Boc-D-Phe-OSu | Activated D-phenylalanine for coupling |

| Equivalents | 2.0 eq | Ensures reaction goes to completion |

| Solvent | DMF | Solubilizes the amino acid derivative |

| Reaction Time | 4-12 hours | Time for amide bond formation |

| Cleavage | ||

| Reagent | Anhydrous HF | Cleaves peptide from resin |

| Scavenger | Anisole | Protects side chains during cleavage |

| Reaction Time | 1 hour | Ensures complete cleavage |

| Temperature | 0 °C | Minimizes side reactions |

Logical Relationships in Boc-SPPS

Diagram of the Boc Protection/Deprotection Cycle

Caption: The core chemical cycle of Boc-SPPS.

Concluding Remarks

This protocol provides a comprehensive guide for the synthesis of a D-amino acid-containing dipeptide using Boc-SPPS with a pre-activated OSu ester. The success of the synthesis relies on the use of anhydrous solvents, accurate reagent stoichiometry, and careful monitoring of the reaction steps, particularly the coupling completion. The final product should always be rigorously purified and characterized to ensure high quality for subsequent research or drug development applications.

References

Step-by-Step Guide for Using Boc-D-Phe-Pro-OSu in Solid-Phase Peptide Synthesis (SPPS)

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the utilization of Boc-D-Phe-Pro-OSu, a pre-activated dipeptide building block, in Boc-strategy Solid-Phase Peptide Synthesis (SPPS). These protocols are intended for researchers, scientists, and drug development professionals familiar with the principles of peptide chemistry.

Introduction